molecular formula C11H12O3 B14771019 Methyl 3-acetyl-5-methylbenzoate

Methyl 3-acetyl-5-methylbenzoate

Cat. No.: B14771019
M. Wt: 192.21 g/mol
InChI Key: HNUMTZBALLMVFG-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-5-methylbenzoate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, characterized by the presence of an acetyl group at the third position and a methyl group at the fifth position on the benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetyl-5-methylbenzoate typically involves the esterification of 3-acetyl-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-acetyl-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products Formed:

Scientific Research Applications

Methyl 3-acetyl-5-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-5-methylbenzoate involves its interaction with specific molecular targets. The acetyl group can undergo enzymatic hydrolysis, releasing acetic acid and the corresponding alcohol. This compound can also interact with cellular proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and the target organism .

Comparison with Similar Compounds

    Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the acetyl and methyl groups.

    Ethyl benzoate: Similar to Methyl benzoate but with an ethyl group instead of a methyl group.

    Propyl benzoate: Another ester of benzoic acid with a propyl group.

Uniqueness: Methyl 3-acetyl-5-methylbenzoate is unique due to the presence of both an acetyl and a methyl group on the benzene ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 3-acetyl-5-methylbenzoate

InChI

InChI=1S/C11H12O3/c1-7-4-9(8(2)12)6-10(5-7)11(13)14-3/h4-6H,1-3H3

InChI Key

HNUMTZBALLMVFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC)C(=O)C

Origin of Product

United States

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